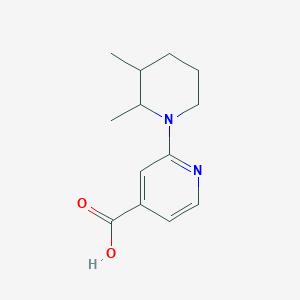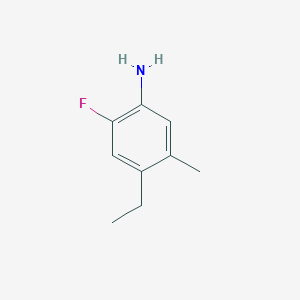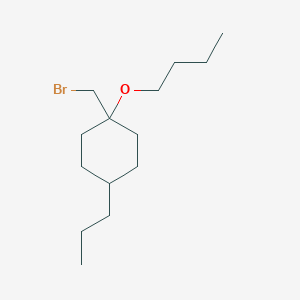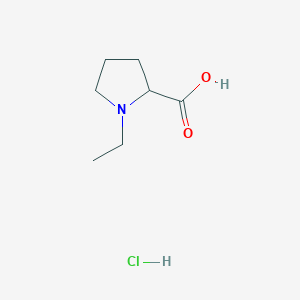
Lithium(1+)5-tert-butylthiophene-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)5-tert-butylthiophene-3-sulfinate is an organolithium compound that features a lithium ion coordinated to a 5-tert-butylthiophene-3-sulfinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)5-tert-butylthiophene-3-sulfinate typically involves the reaction of 5-tert-butylthiophene-3-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)5-tert-butylthiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: It can be reduced to form thiolates or other reduced species.
Substitution: The lithium ion can be substituted with other cations, and the tert-butyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonates, thiolates, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Lithium(1+)5-tert-butylthiophene-3-sulfinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of lithium(1+)5-tert-butylthiophene-3-sulfinate involves its ability to form strong carbon-lithium bonds, which can participate in various chemical reactions. The lithium ion acts as a Lewis acid, facilitating the formation of reactive intermediates. The tert-butylthiophene moiety provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyllithium: Another organolithium compound with similar reactivity but different structural properties.
Lithium 5-tert-butylpyridine-2-sulfinate: A compound with a similar sulfinate group but different aromatic ring structure.
Lithium 6-tert-butoxypyridine-3-sulfinate: Another related compound with a different substituent on the aromatic ring.
Uniqueness
Lithium(1+)5-tert-butylthiophene-3-sulfinate is unique due to its specific combination of a lithium ion with a 5-tert-butylthiophene-3-sulfinate moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C8H11LiO2S2 |
|---|---|
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
lithium;5-tert-butylthiophene-3-sulfinate |
InChI |
InChI=1S/C8H12O2S2.Li/c1-8(2,3)7-4-6(5-11-7)12(9)10;/h4-5H,1-3H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
CFXZZKXJPUREGZ-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)(C)C1=CC(=CS1)S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13489695.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole](/img/structure/B13489709.png)


![[1-(3-Aminophenyl)cyclopropyl]methanol](/img/structure/B13489741.png)





![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate](/img/structure/B13489792.png)
![tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B13489795.png)

